Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate
Overview
Description
Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate typically involves the reaction of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable ester precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
- Methyl 2-(dimethylaminomethylidene)-3-oxobutanoate
- Methyl 2-(dimethylaminomethylidene)-4-ethoxy-3-oxobutanoate
- Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxopentanoate
Uniqueness: Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound in various synthetic applications .
Biological Activity
Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate, known by its chemical structure and CID 54519109, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer properties, and other relevant findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound contains a methoxy group, a ketone functional group, and a dimethylamino group, which may influence its interaction with biological targets.
Biological Activity Overview
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Antimicrobial Properties :
- Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. For instance, derivatives of oxobutanoate have shown effectiveness against multidrug-resistant bacteria, suggesting potential for this compound in treating infections caused by resistant strains .
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Anticancer Activity :
- Preliminary studies have explored the anticancer effects of related compounds. For example, compounds with similar structures have demonstrated inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and others. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
- A comparative analysis shows that compounds within this class can induce apoptosis in cancer cells, potentially through mitochondrial pathways, which could be a mechanism for their anticancer effects .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to reduced viability of pathogenic cells.
- Receptor Interaction : The dimethylamino group may facilitate binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of structurally related compounds against Staphylococcus aureus and Mycobacterium species. The results indicated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL for effective derivatives, suggesting that this compound may exhibit similar or enhanced properties due to its unique structure .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that derivatives with similar functional groups exhibited IC50 values as low as 0.126 µM for inhibiting proliferation in MDA-MB-231 cells. This suggests a strong potential for this compound as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
---|---|---|---|
Compound A | MIC: 4–8 µg/mL | IC50: 0.126 µM | Enzyme inhibition |
Compound B | MIC: 6–10 µg/mL | IC50: 0.200 µM | Receptor modulation |
This compound | TBD | TBD | TBD |
Properties
IUPAC Name |
methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMXMNVCBBDQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)COC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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